N-Acetyl-T4; N-Acetyl-L-thyroxine

Description

Conceptual Framework of Thyroid Hormone Metabolism and Derivatization

The body's management of thyroid hormones is a complex process involving synthesis, transport, activation, and degradation. nih.gov This intricate system allows for precise control over the metabolic state of virtually every cell. frontiersin.org

L-thyroxine (T4) is the principal hormone secreted by the thyroid gland. yourhormones.info However, it is largely considered a prohormone, a precursor to the more biologically active form, triiodothyronine (T3). wikipedia.orggrantome.comnih.gov The conversion of T4 to T3, a process known as deiodination, is a critical step in thyroid hormone action and is catalyzed by deiodinase enzymes. nih.govwikipedia.org This conversion primarily occurs in peripheral tissues, allowing for localized control of thyroid hormone activity. nih.govfrontiersin.org While the majority of thyroid hormone effects are attributed to T3 binding to nuclear receptors and regulating gene expression, the direct physiological roles of T4 are also an area of ongoing investigation. nih.govphysiology.org

Beyond the primary pathway of T4 to T3 conversion, thyroid hormones can undergo various metabolic transformations. nih.gov These include further deiodination to inactive forms, as well as conjugation reactions like glucuronidation and sulfation, which increase their water solubility and facilitate their excretion. nih.gov Theoretically, other modifications, such as decarboxylation and deamination, can also occur, leading to a diverse array of thyroid hormone metabolites. nih.govfrontiersin.org The existence of these varied metabolic pathways highlights the body's sophisticated system for fine-tuning thyroid hormone signaling and maintaining homeostasis. nih.gov

Identification and Nomenclature of N-Acetyl-L-thyroxine

The identification of modified forms of thyroid hormones, such as N-Acetyl-L-thyroxine, has expanded our understanding of thyroid biochemistry.

The discovery of thyroxine itself dates back to 1915 by Edward C. Kendall, with its structure being elucidated in 1926. acs.orgnih.gov N-Acetyl-L-thyroxine was later identified as an acetylated derivative of L-thyroxine. caymanchem.com It has been noted as a potential impurity in commercial preparations of levothyroxine, the synthetic form of T4. caymanchem.com Research has shown that N-Acetyl-L-thyroxine exhibits weak binding to thyroxine-binding globulin (TBG) in human serum compared to L-thyroxine. caymanchem.com

In scientific literature, N-Acetyl-L-thyroxine is referred to by several names, which are important to recognize for comprehensive research.

| Synonym/Terminology |

|---|

| N-acetyl-L-T4 caymanchem.com |

| N-Acetylthyroxine nih.gov |

| N-acyl-L-T4 caymanchem.com |

| N-acetyl-O-(4-hydroxy-3,5-diiodophenyl)-3,5-diiodo-L-tyrosine caymanchem.com |

| (S)-2-Acetamido-3-(4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl)propanoic acid nih.gov |

Significance of Acetylation in Biological Systems

Acetylation is a widespread and crucial biochemical modification that plays a significant role in regulating a vast array of cellular processes. creative-proteomics.comassaygenie.com This process involves the addition of an acetyl group (CH3CO) to a molecule, often a protein, which can alter its function, stability, and interactions with other molecules. creative-proteomics.com

One of the most well-studied roles of acetylation is in the regulation of gene expression through the modification of histones. assaygenie.comnih.gov The acetylation of lysine (B10760008) residues on histone tails neutralizes their positive charge, leading to a more relaxed chromatin structure that allows for transcriptional machinery to access the DNA and activate gene expression. assaygenie.comnih.gov Conversely, the removal of acetyl groups by histone deacetylases (HDACs) results in a more condensed chromatin state and transcriptional repression. assaygenie.com

Beyond histones, acetylation affects a multitude of proteins, including transcription factors and enzymes involved in metabolism. creative-proteomics.comwikipedia.org This modification can act as a molecular switch, turning protein activity on or off and influencing signaling pathways that control cell growth, differentiation, and response to environmental stress. creative-proteomics.comassaygenie.com The dysregulation of acetylation processes has been implicated in various diseases, underscoring its importance in maintaining cellular health. assaygenie.com

General Principles of N-acetylation of Amino Acids and Amines in Biochemistry

N-acetylation is a ubiquitous and vital biochemical reaction involving the transfer of an acetyl group (CH₃CO) from a donor molecule, most commonly acetyl-coenzyme A (acetyl-CoA), to the nitrogen atom of an amino group. creative-proteomics.com This process is catalyzed by a class of enzymes known as N-acetyltransferases (NATs). creative-proteomics.com The addition of an acetyl group can profoundly alter the physicochemical properties of the target molecule, including its charge, hydrophobicity, and three-dimensional structure. researchgate.netresearchgate.net

In the realm of amino acids, N-acetylation is a key post-translational modification that can influence protein stability, folding, and interactions. creative-proteomics.comnih.gov For instance, N-terminal acetylation, the acetylation of the alpha-amino group at the beginning of a polypeptide chain, is one of the most common protein modifications in eukaryotes and can protect proteins from degradation. creative-proteomics.comnih.gov Beyond proteins, the N-acetylation of smaller molecules, including amines and amino acid derivatives, plays a crucial role in various metabolic pathways and the detoxification of xenobiotics. nih.govresearchgate.net This modification can alter a molecule's ability to cross cellular membranes and interact with enzymes and receptors. researchgate.net

A key chemical consequence of N-acetylation is the change in the basicity of the nitrogen atom. The lone pair of electrons on the nitrogen in an amine is readily available, rendering it basic. However, in an amide (the functional group formed by N-acetylation), these electrons are delocalized through resonance with the adjacent carbonyl group, significantly decreasing the nitrogen's basicity. researchgate.net This seemingly subtle change can have profound effects on a molecule's biological behavior. researchgate.net

Theoretical Implications of Acetylation for Bioactivity and Metabolism of Iodothyronines

The acetylation of the primary amino group in the alanine (B10760859) side chain of L-thyroxine to form N-Acetyl-L-thyroxine introduces significant theoretical changes to its potential bioactivity and metabolic fate. While L-thyroxine is actively transported into cells and recognized by thyroid hormone receptors, the properties of NALT suggest a different biological profile.

One of the most significant theoretical implications of this acetylation is altered receptor binding. The free amino group of thyroxine is thought to be important for its interaction with thyroid hormone receptors. The conversion of this amine to a neutral amide in NALT would likely diminish its affinity for these receptors, thereby reducing its direct thyromimetic activity. Research has shown that N-Acetyl-L-thyroxine binds only weakly to thyroxine-binding globulin (TBG), a major carrier protein for thyroid hormones in the blood, with a relative binding affinity significantly lower than that of L-thyroxine. caymanchem.com

Furthermore, the acetylation could impact the metabolic pathways of the iodothyronine molecule. The deiodination of T4 to the more active triiodothyronine (T3) or the inactivating reverse T3 (rT3) is a critical step in thyroid hormone action. The enzymes responsible for this process, deiodinases, have specific substrate requirements. The presence of the N-acetyl group could sterically hinder or alter the electronic properties of the thyroxine molecule in a way that affects its recognition and processing by these enzymes.

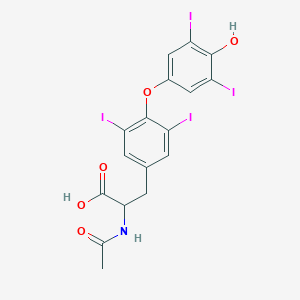

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3,5-diiodophenyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13I4NO5/c1-7(23)22-14(17(25)26)4-8-2-12(20)16(13(21)3-8)27-9-5-10(18)15(24)11(19)6-9/h2-3,5-6,14,24H,4H2,1H3,(H,22,23)(H,25,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NERGVJCCFAPEMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C(=C1)I)OC2=CC(=C(C(=C2)I)O)I)I)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13I4NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

818.91 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Biotransformation of N Acetyl L Thyroxine

Enzymatic Pathways in N-Acetyl-L-thyroxine Biosynthesis

The precise enzymatic pathways leading to the endogenous synthesis of N-Acetyl-L-thyroxine are not yet fully elucidated. However, research into related metabolic processes provides a basis for hypothesized mechanisms.

The existence of N-Acetyl-L-thyroxine in biological systems points toward a potential enzymatic synthesis involving the acetylation of the primary amino group of L-thyroxine. It is hypothesized that an N-acetyltransferase enzyme could catalyze this reaction. In human metabolism, various N-acetyltransferases, such as arylamine N-acetyltransferase, are known to acetylate a wide range of substrates. nih.govdrugbank.comresearchgate.net Furthermore, studies have shown that treatment with L-thyroxine can lead to the acetylation of its own nuclear receptors, indicating that acetylation processes are active within the thyroid hormone signaling cascade. nih.gov While L-thyroxine is a known substrate for enzymes like CYP3A4 in its primary metabolic route of deiodination, the specific N-acetyltransferase that may act on L-thyroxine to form N-Acetyl-L-thyroxine has not been definitively identified. nih.gov

Laboratory studies have successfully synthesized N-Acetyl-L-thyroxine, providing insights into potential formation routes. A notable method involves the aerobic incubation of N-acetyl-L-diiodotyrosine, a precursor, rather than the direct acetylation of L-thyroxine. In one study, N-acetyl-L-diiodotyrosine was incubated in a borate (B1201080) buffer, leading to the separation of the N-acetyl-L-thyroxine sodium salt. scispace.com This process demonstrates the formation of the acetylated thyroxine structure from an already acetylated precursor.

Subsequent acid hydrolysis of the N-acetyl-L-thyroxine formed in this manner can yield L-thyroxine. rsc.org These in vitro experiments are crucial for understanding the chemical transformations related to N-Acetyl-L-thyroxine.

Table 1: In Vitro Synthesis of N-Acetyl-L-thyroxine

| Starting Material | Reaction Conditions | Product | Net Yield (%) | Reference |

| N-Acetyl-L-diiodotyrosine | Aerobic incubation in 0.05M-borate buffer (pH 7.6) for 12 days at 37°C | N-Acetyl-L-thyroxine | 27 | scispace.com |

| N-Acetyl-L-diiodotyrosine | Incubation in baryta solution (pH 7.6) | Barium salt of N-Acetyl-L-thyroxine | 15-20 | scispace.com |

N-Acetyl-L-thyroxine has been detected in human serum, where it exhibits weak binding to the transport protein thyroxine-binding globulin (TBG) compared to L-thyroxine. glpbio.combiosynth.comresearchgate.net This finding suggests that endogenous production may occur, although it is also possible that its presence is due to its status as an impurity in levothyroxine formulations. glpbio.commdpi.com The primary sites of thyroid hormone metabolism, such as the liver, are putative locations for such synthesis, given their rich enzymatic environment. nih.gov However, the specific biological systems or tissues responsible for the acetylation of L-thyroxine to N-Acetyl-L-thyroxine in vivo remain to be conclusively identified.

Biomimetic Approaches to N-Acetyl-L-thyroxine Synthesis

Biomimetic synthesis attempts to replicate biological processes in a laboratory setting. For N-Acetyl-L-thyroxine, these approaches have focused on mimicking the oxidative coupling reaction that forms the diphenyl ether bond characteristic of the thyroxine structure.

Research has extensively investigated the biomimetic oxidative coupling of N-acetyl-3,5-diiodotyrosine ethyl ester to produce N-acetylthyroxine ethyl ester. researchgate.netcdnsciencepub.comcdnsciencepub.com This reaction provides a practical model for the formation of the thyroxine backbone, which in the thyroid gland is catalyzed by the enzyme thyroid peroxidase within the thyroglobulin protein. cdnsciencepub.comarchive.org

Various oxidative conditions have been explored to facilitate this coupling in a non-enzymatic, biomimetic context. These studies have utilized different reagents to induce the formation of phenoxyl radicals, which are believed to be key to the coupling process. researchgate.netcdnsciencepub.com

Table 2: Investigated Conditions for Biomimetic Oxidative Coupling

| Oxidizing Agent(s) | Solvent(s) | Atmosphere | Result | Reference |

| Potassium ferricyanide (B76249) and hydroxide | Methanol (B129727) or Acetic Acid | Nitrogen or Oxygen | Coupling observed | cdnsciencepub.com |

| Mn(III)OAc | Methanol or Acetic Acid | Nitrogen or Oxygen | Coupling observed | cdnsciencepub.com |

| Mn(III)(acac)₃ | Methanol or Acetic Acid | Nitrogen or Oxygen | Coupling observed | cdnsciencepub.com |

| Mn(II)(OAc)₂·2H₂O and Mn(II)SO₄ | Ethanol-water | Oxygen (1-5 bar) | Coupling observed | cdnsciencepub.com |

This synthetic method is valued for its ability to produce thyroxine analogues from readily available 4-substituted 3,5-diiodophenols. researchgate.netcdnsciencepub.com

The mechanism of biomimetic oxidative coupling is thought to proceed through several key intermediate structures. researchgate.net A widely proposed mechanism involves the phenolic coupling of two molecules of an N-acetyl-3,5-diiodotyrosine derivative. researchgate.netcdnsciencepub.comcdnsciencepub.com

This coupling is hypothesized to form an unstable intermediate aryloxydienone. researchgate.netcdnsciencepub.com The subsequent step is believed to be an E2 elimination reaction, which results in the loss of the alanine (B10760859) side chain from one of the precursor molecules and the formation of the stable diphenyl ether structure. cdnsciencepub.comresearchgate.net The strong driving force for this side-chain loss is the rearomatization of the aryloxydienone intermediate. researchgate.netcdnsciencepub.com

Alternative mechanistic pathways involving intermediates such as quinone methides have also been suggested, indicating that the precise reaction course may depend on the specific substrates and conditions used. researchgate.netcdnsciencepub.comcdnsciencepub.com These studies indicate that 3,5-diiodo-4-aryloxydienones are effective leaving groups in both E2 and SN2 type mechanisms. researchgate.netcdnsciencepub.com

Metabolic Fate and Degradation of N-Acetyl-L-thyroxine

The metabolic fate of N-Acetyl-L-thyroxine is presumed to follow pathways analogous to those of its parent compound, L-thyroxine, and other N-acetylated amino acids. The primary routes of thyroid hormone metabolism include deiodination, conjugation, and side-chain modifications. nih.govresearchgate.net

Hypothesized Deacetylation Pathways in Biological Matrices

A critical step in the metabolism of many N-acetylated amino acids is deacetylation to yield the parent amino acid. For instance, N-acetyl-L-tyrosine (NALT) is known to be converted back to L-tyrosine in the liver. patsnap.com This process is catalyzed by enzymes known as acylases. However, studies on NALT administered parenterally have shown that a significant fraction can be excreted in the urine unchanged, suggesting that deacetylation may not be a completely efficient process in humans. researchgate.net

It is hypothesized that N-Acetyl-L-thyroxine undergoes a similar deacetylation process in biological matrices, primarily the liver and kidneys, to yield L-thyroxine. This would liberate the active thyroid hormone, allowing it to enter the systemic pool and exert its physiological effects. The efficiency of this deacetylation for N-Acetyl-T4 has not been extensively studied, but the behavior of NALT suggests that incomplete metabolism is possible, potentially leading to the urinary excretion of the intact acetylated compound.

Table 1: Comparison of N-Acetyl-L-tyrosine Metabolism and Hypothesized N-Acetyl-L-thyroxine Metabolism

| Compound | Known/Hypothesized Metabolic Step | Location | Outcome | Evidence/Hypothesis |

| N-Acetyl-L-tyrosine (NALT) | Deacetylation | Liver patsnap.com | Conversion to L-tyrosine patsnap.com | Demonstrated in metabolic studies. patsnap.com However, a large proportion may be excreted intact. researchgate.net |

| N-Acetyl-L-thyroxine (N-Acetyl-T4) | Hypothesized Deacetylation | Liver, Kidneys | Conversion to L-thyroxine | Inferred by analogy to NALT metabolism. Would release the active hormone for systemic use. |

Potential for Further Iodothyronine Conjugation or Modification

Once deacetylated to L-thyroxine, or even as the intact N-acetylated molecule, N-Acetyl-T4 could be subject to the same conjugation reactions that are a major pathway for thyroid hormone inactivation and elimination. These phase II detoxification reactions increase the water solubility of iodothyronines, facilitating their excretion in bile and urine. nih.gov

The main conjugation pathways for thyroid hormones are:

Glucuronidation: The attachment of glucuronic acid to the phenolic hydroxyl group. Iodothyronine glucuronides are readily excreted in the bile. Following hydrolysis by gut bacteria, the liberated hormone can be reabsorbed, creating an enterohepatic cycle. nih.gov

Sulfation: The addition of a sulfate (B86663) group, also to the phenolic hydroxyl. In contrast to glucuronides, iodothyronine sulfates are typically rapidly degraded by the type 1 deiodinase enzyme, making sulfation a key step toward irreversible hormone breakdown. nih.gov

It is plausible that N-Acetyl-L-thyroxine could undergo these conjugation reactions directly, or its metabolite, L-thyroxine, would certainly enter these pathways.

Molecular and Cellular Interactions of N Acetyl L Thyroxine

Interactions with Thyroid Hormone Transport Systems

The transport of thyroid hormones from the bloodstream into target cells is a critical step in their physiological function, mediated by both serum binding proteins and cellular membrane transporters. The interaction of N-Acetyl-L-thyroxine with these systems is a key determinant of its potential biological activity.

Relative Binding Affinity to Thyroxine-Binding Globulin (TBG) and Other Serum Binding Proteins

Thyroid hormones are predominantly transported in the bloodstream bound to proteins, with thyroxine-binding globulin (TBG) having the highest affinity for thyroxine (T4). wikipedia.orgnih.gov Research indicates that N-Acetyl-L-thyroxine exhibits a significantly lower affinity for TBG compared to L-thyroxine. Specifically, it has been shown to bind weakly to TBG in isolated human serum, with a relative binding affinity that is only a fraction of that of L-thyroxine. glpbio.comcaymanchem.com

Another important serum transport protein is transthyretin (TTR), which also binds and transports thyroxine. nih.govwikipedia.org While direct comparative binding affinity studies of N-Acetyl-L-thyroxine to TTR are not extensively detailed in the provided results, the binding of various thyroxine analogues has been a subject of interest. For instance, the analogue N-bromoacetyl-L-T4 has been shown to be an effective competitor for the T4-binding site in TBG, possessing an association constant one-seventh that of T4. nih.gov This suggests that modifications to the L-thyroxine structure, such as N-acetylation, can significantly alter binding to serum transport proteins.

Table 1: Relative Binding Affinity of N-Acetyl-L-thyroxine to Serum Proteins

| Compound | Serum Protein | Relative Binding Affinity Compared to L-thyroxine |

| N-Acetyl-L-thyroxine | Thyroxine-Binding Globulin (TBG) | Weak |

| N-bromoacetyl-L-T4 | Thyroxine-Binding Globulin (TBG) | 1/7th |

Consideration of Interactions with Cellular Membrane Transporters (e.g., MCTs, OATPs, LATs)

The entry of thyroid hormones into cells is facilitated by a variety of membrane transporters, including Monocarboxylate Transporters (MCTs), Organic Anion Transporting Polypeptides (OATPs), and L-type Amino Acid Transporters (LATs). nih.govnih.gov These transporters exhibit different substrate specificities and tissue distribution. nih.gov

MCT8 and MCT10 are known transporters of thyroid hormones. nih.gov OATP family members, such as OATP1C1, are also involved in thyroid hormone transport, particularly across the blood-brain barrier. nih.govnih.gov LAT1 and LAT2, which transport large neutral amino acids, also recognize thyroid hormones as substrates. nih.govnih.gov While specific studies on the interaction of N-Acetyl-L-thyroxine with these transporters are not detailed in the search results, the structural similarity to L-thyroxine suggests potential for interaction. The transport of various thyroid hormone analogues has been documented, indicating that these transport systems can accommodate molecules with modified structures.

Modulation of Thyroid Hormone Receptors and Signaling Pathways

Once inside the cell, thyroid hormones exert their effects through both genomic and non-genomic pathways, primarily by interacting with nuclear thyroid hormone receptors (TRs) and membrane-bound receptors like integrin αvβ3.

Investigation of N-Acetyl-L-thyroxine Binding to Nuclear Thyroid Hormone Receptors (TRα, TRβ)

The biological effects of thyroid hormones are largely mediated by nuclear thyroid hormone receptors, TRα and TRβ, which act as ligand-inducible transcription factors. wikipedia.orgembopress.org These receptors bind to thyroid hormone response elements (TREs) on the DNA to regulate gene expression. nih.govnih.gov Upon binding of the thyroid hormone, a conformational change occurs in the receptor, leading to the recruitment of coactivator proteins and initiation of transcription. nih.gov

The affinity of N-Acetyl-L-thyroxine for TRα and TRβ has not been extensively characterized in the provided search results. However, the ability of various thyroid hormone analogues to bind to these receptors is well-established. L-3,3′,5-Triiodothyronine (T3) is the active form of thyroid hormone that binds directly to TRα. scbt.com L-thyroxine (T4) serves as a prohormone that is converted to T3 in peripheral tissues. scbt.com The binding of different analogues can lead to varying degrees of receptor activation and subsequent gene expression.

Table 2: Investigated Interactions of Thyroid Hormone Analogues with Nuclear Receptors

| Compound/Analogue | Receptor | Interaction Details |

| L-3,3′,5-Triiodothyronine (T3) | TRα, TRβ | Direct binding, activation of transcription |

| L-thyroxine (T4) | TRα, TRβ | Prohormone, converted to T3 for activation |

Analysis of N-Acetyl-L-thyroxine Interaction with Plasma Membrane Integrin αvβ3

In addition to nuclear receptors, thyroid hormones can initiate rapid, non-genomic signaling through interaction with a receptor on the plasma membrane integrin αvβ3. nih.govfrontiersin.org This interaction is particularly relevant for L-thyroxine (T4), which binds to a site on the integrin, initiating downstream signaling cascades. nih.gov The binding site for thyroid hormone on integrin αvβ3 is thought to be at or near the RGD recognition site. nih.gov

While direct studies on N-Acetyl-L-thyroxine binding to integrin αvβ3 are not available in the search results, the interaction of other thyroid hormone analogues has been investigated. For instance, the deaminated analogue of T4, tetraiodothyroacetic acid (tetrac), can block the binding of T4 to integrin αvβ3, thereby inhibiting its downstream effects. nih.gov This suggests that the structure of the thyroxine molecule is critical for its interaction with the integrin receptor.

Influence on Genomic and Non-Genomic Signaling Cascades (e.g., MAPK/ERK, PI3K/AKT)

The binding of thyroid hormones to both nuclear and membrane receptors triggers a cascade of intracellular signaling events. The non-genomic pathway initiated by T4 binding to integrin αvβ3 often involves the activation of the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway. nih.govnih.gov This pathway plays a crucial role in cell proliferation and other cellular processes. nih.gov

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is another important signaling cascade that can be modulated by thyroid hormones. nih.govnih.gov T3 has been shown to stimulate PI3K and Akt signaling. nih.gov Both the MAPK/ERK and PI3K/AKT pathways are implicated in a wide range of cellular functions and are known to be activated in response to various stimuli. mdpi.com

The specific influence of N-Acetyl-L-thyroxine on these signaling cascades has not been directly elucidated in the provided search results. However, given its structural similarity to L-thyroxine, it is plausible that it could modulate these pathways, although the extent and nature of this modulation would depend on its binding affinities to the respective receptors.

Reciprocal Effects: Thyroid Hormone-Induced Acetylation of Thyroid Hormone Receptors

The relationship between thyroid hormones and their receptors is not unidirectional; thyroid hormones can induce post-translational modifications of their own receptors, specifically acetylation. Research has shown that the nuclear thyroid hormone receptor-beta1 (TRβ1) is subject to acetylation in a hormone-dependent manner. nih.gov The binding of thyroid hormones, such as L-thyroxine (T4) and 3,5,3'-triiodo-L-thyronine (T3), to the thyroid hormone receptor (TR) initiates a cascade that leads to the receptor's own acetylation. nih.gov

This process is mediated by the mitogen-activated protein kinase (MAPK) signaling pathway. nih.gov However, the role of MAPK appears to be upstream in the activation of the acetylase enzyme, rather than through direct serine phosphorylation of the TR. nih.gov The presence of the thyroid hormone directs MAPK activity, which is essential for the recruitment of coactivators like p300 and SRC-1, which possess histone acetyltransferase (HAT) activity. nih.govoup.com This hormone-directed recruitment of acetylase-containing coactivator complexes ultimately results in the acetylation of the TR itself. nih.govoup.com Studies using TR mutants have indicated that specific regions, such as the amino acid 128-142 region within the DNA-binding domain, are crucial for this T4-directed recruitment of coactivators and subsequent receptor acetylation. nih.gov This reciprocal regulation adds a layer of complexity to the modulation of gene expression, where the hormone not only activates its receptor but also triggers a modification that can influence the receptor's function and interactions.

Cellular Uptake, Efflux, and Subcellular Distribution

Mechanisms Governing Intracellular Accumulation and Release of N-Acetyl-L-thyroxine

The intracellular concentration of thyroid hormones and their derivatives is tightly regulated by a dynamic process of uptake and efflux across the plasma membrane. While direct studies on N-Acetyl-L-thyroxine are limited, the mechanisms governing its parent compound, L-thyroxine (T4), provide a strong inferential framework. The transport of thyroid hormones is not a simple diffusion process but is facilitated by specific carrier proteins. oup.com

Several families of transporters are implicated in this process, including monocarboxylate transporters (MCTs) and L-type amino acid transporters (LATs). nih.gov Specifically, MCT8 and MCT10 have been identified as potent and specific transporters for thyroid hormones. oup.comnih.gov These transporters facilitate both the cellular uptake and efflux of T4 and T3. oup.com The direction of transport is influenced by the concentration gradient and the presence of intracellular binding proteins, such as mu-crystallin (CRYM), which can trap the hormones inside the cell, thereby augmenting net accumulation. oup.com For instance, co-transfection of cells with MCT8 or MCT10 along with CRYM significantly increases the intracellular retention of thyroid hormones compared to cells expressing the transporters alone, demonstrating that these transporters mediate both influx and efflux. oup.com L-type amino acid transporters, such as LAT1 and LAT2, also contribute to the cellular uptake of iodothyronines, though their transport is Na+-independent. nih.gov Given that N-Acetyl-L-thyroxine is a structural derivative of T4, it is plausible that its intracellular accumulation and release are governed by these same transporter systems, although its modified N-acetyl group could potentially alter binding affinities and transport kinetics.

Localization within Cellular Compartments: Cytosol, Nucleus, Mitochondria, and Membranes

Once inside the cell, thyroid hormones and their derivatives are distributed among various subcellular compartments where they exert their effects. The localization is not static and involves shuttling between different cellular domains.

Membranes: The actions of thyroid hormones can be initiated at the plasma membrane. T4 can bind to a receptor site on integrin αvβ3, a plasma membrane protein. nih.govnih.gov This interaction can trigger non-genomic signaling cascades, such as the MAPK/ERK1/2 pathway, without the hormone needing to enter the cell's interior. nih.govnih.gov

Cytosol: In the cytosol, thyroid hormones can bind to various proteins. The thyroid hormone receptor (TR) itself can be found in the cytoplasm and can shuttle into the nucleus. nih.govnih.gov Interestingly, studies have suggested that acetylation of the TR may promote its accumulation in the cytosol, indicating a potential regulatory mechanism for its nuclear activity. nih.gov The cytosol acts as a transit hub, with soluble factors like importins being responsible for the active transport of TRs into the nucleus. nih.gov

Nucleus: The nucleus is the primary site for the genomic actions of thyroid hormones. nih.gov Here, TRs, typically as heterodimers with the retinoid X receptor (RXR), bind to specific DNA sequences known as thyroid hormone response elements (TREs) in the promoter regions of target genes. oup.comwikipedia.org This binding, in the presence of the hormone ligand, modulates the transcription of these genes, leading to widespread effects on development and metabolism. wikipedia.org

Mitochondria: There is growing evidence for the localization and action of thyroid hormones and their receptors within mitochondria. oup.com Thyroid hormones can influence mitochondrial energetics, and isoforms of nuclear TRs have been found to be imported into the mitochondria, where they can affect the transcription of the mitochondrial genome. oup.com Furthermore, many nuclear-encoded messenger RNAs (mRNAs) for mitochondrial proteins are localized to the mitochondrial outer membrane, suggesting local translation. msu.runih.gov While direct evidence for N-Acetyl-L-thyroxine is pending, research on other N-acetylated amino acids, such as N-acetyl-L-tyrosine, has shown they can be present in mitochondria and influence mitochondrial functions like mitohormesis. nih.govresearchgate.net This suggests a potential for N-acetylated compounds to be targeted to or active within this organelle.

Theoretical Physiological and Biological Implications

N-Acetyl-L-thyroxine as an Endogenous Metabolite or Signal Modulator

Scientific literature predominantly identifies N-Acetyl-L-thyroxine as a synthetic derivative or a potential impurity in levothyroxine drug preparations, rather than a metabolite produced within the body. caymanchem.come-journals.in Consequently, any discussion of its physiological role is largely hypothetical, based on its chemical structure and relationship to L-thyroxine.

Hypothesized Role in Fine-Tuning Thyroid Hormone Homeostasis

The maintenance of stable thyroid hormone levels, or homeostasis, is critically dependent on how these hormones are transported in the blood. Thyroid hormones bind to plasma proteins like thyroxine-binding globulin (TBG), transthyretin, and albumin, which regulates their availability to body tissues. youtube.com The strength of this binding influences the hormone's half-life and bioavailability.

N-Acetyl-L-thyroxine exhibits a significantly different interaction with these carrier proteins compared to its parent compound. Research has demonstrated that N-Acetyl-L-thyroxine binds to TBG in human serum with only one-quarter of the affinity of L-thyroxine. caymanchem.com This weaker binding could theoretically result in a higher percentage of the unbound, free compound, potentially leading to faster clearance from the body. While this altered pharmacokinetic profile could, in theory, provide a mechanism for modulating thyroid hormone availability, this remains a speculative role that lacks direct experimental support.

Table 1: Relative Binding Affinity to Thyroxine-Binding Globulin (TBG)

| Compound | Relative Binding Affinity (Compared to L-thyroxine) | Source |

|---|---|---|

| L-thyroxine | 100 | caymanchem.com |

| N-Acetyl-L-thyroxine | 25 | caymanchem.com |

Consideration as a Potential Antagonist or Agonist in Thyroid Hormone Signaling

The biological actions of thyroid hormones are initiated by their binding to nuclear thyroid hormone receptors (TRs), which then regulate gene expression. nih.govnih.gov A molecule's ability to activate (agonist) or block (antagonist) the receptor depends on the structural change it induces upon binding.

L-thyroxine (T4) itself is known to be a TR agonist, and structural biology has shown that the receptor's binding pocket can adapt to accommodate T4's structure to form an active complex. nih.gov This indicates a degree of flexibility within the receptor.

However, the scientific literature lacks specific studies that have tested the binding affinity of N-Acetyl-L-thyroxine at the different thyroid hormone receptors (TRα and TRβ) or its functional effect as an agonist or antagonist. The addition of an acetyl group to the molecule's side chain is a notable modification that could alter its interaction with the receptor, but in the absence of direct experimental data, its function in thyroid signaling remains unknown.

Context of N-Acetyl-L-thyroxine as a Byproduct or Impurity in Research Systems

In the pharmaceutical manufacturing of levothyroxine, N-Acetyl-L-thyroxine is recognized as a potential process-related impurity. caymanchem.come-journals.in Its presence in both prescribed medications and laboratory-grade chemicals carries implications for clinical and research settings.

Analysis of its Presence and Significance in In Vitro Experimental Models

To ensure the quality and safety of pharmaceuticals, methods have been developed to synthesize pure N-Acetyl-L-thyroxine to serve as an analytical reference standard. e-journals.in This allows for the precise detection and quantification of this impurity in batches of levothyroxine.

Despite the availability of these standards, there is a lack of research specifically analyzing the significance of N-Acetyl-L-thyroxine as a contaminant in in vitro experiments. A recent study from 2024 examined several levothyroxine impurities and concluded they were not genotoxic, but this assessment did not extend to their potential hormonal activity. nih.gov Therefore, the possibility that this impurity could contribute to the biological effects observed in experiments using commercial L-thyroxine remains a valid, though unquantified, concern.

Implications for Interpretation of Research Data involving Thyroid Hormones

The presence of biologically active impurities in research reagents can complicate the interpretation of experimental outcomes. If N-Acetyl-L-thyroxine has any hormonal activity, its presence in L-thyroxine samples could skew results, potentially altering the measured potency of the primary hormone. This highlights the critical need for researchers to use highly purified reagents and be aware of potential impurities listed in official pharmacopeias. synzeal.com The unknown biological activity profile of N-Acetyl-L-thyroxine makes it a potential variable that could impact the accuracy and reproducibility of thyroid-related research.

Involvement in Stress Responses or Metabolic Adaptations

Thyroid hormones are fundamental regulators of the body's metabolism and are involved in adaptations to stress. nih.gov Despite this, a thorough review of scientific studies reveals no direct research into a possible role for N-Acetyl-L-thyroxine in these processes.

It is interesting to note that a related but distinct compound, N-acetyl-L-tyrosine (formed from the amino acid precursor to T4), has been identified as an endogenous molecule that increases during heat stress and initiates a protective cellular response. nih.govembopress.org While this demonstrates that acetylation of a related molecule can play a role in stress pathways, these functions cannot be attributed to N-Acetyl-L-thyroxine without specific supporting evidence.

Consideration of Acetylation Processes in Response to Cellular Stress

The role of acetylation as a post-translational modification in cellular stress responses is a significant area of investigation. While direct research on N-Acetyl-L-thyroxine's specific role in cellular stress is limited, the broader context of acetylation in stress mitigation provides a theoretical framework.

Acetylated compounds, such as N-acetyl-L-tyrosine (NAT) and N-acetylcysteine (NAC), have demonstrated involvement in cellular protection mechanisms against stress. nih.govglobalseafood.org NAT, an acetylated form of the amino acid L-tyrosine, has been identified as an intrinsic factor that triggers mitohormesis, a process where low levels of mitochondrial stress induce a protective response. nih.govnih.gov Under conditions like heat stress, the concentration of NAT has been observed to increase. nih.gov This increase is associated with enhanced stress tolerance. nih.gov The proposed mechanism involves NAT causing a minor and temporary disruption of the mitochondrial membrane, which leads to a small increase in the production of reactive oxygen species (ROS). medchemexpress.com This, in turn, activates protective signaling pathways like FoxO and Keap1, which upregulate the expression of antioxidant enzymes, thereby providing cytoprotective effects. nih.govmedchemexpress.com

Similarly, N-acetylcysteine (NAC) has been shown to act as a scavenger of reactive oxygen species (ROS) and to protect against cellular damage caused by lipid peroxidation, DNA damage, and protein oxidation under stress conditions. globalseafood.org Although distinct from N-Acetyl-L-thyroxine, the activities of these N-acetylated molecules suggest that the acetylation of a parent compound can be a critical modification for modulating cellular stress responses. The presence of the acetyl group can influence the molecule's stability, solubility, and ability to interact with cellular machinery involved in stress mitigation.

The theoretical implication for N-Acetyl-L-thyroxine is that its acetylated structure could potentially allow it to participate in or influence cellular stress pathways. However, it is important to note that N-Acetyl-L-thyroxine is also a derivative of the thyroid hormone L-thyroxine, which has its own profound effects on cellular metabolism and function. nih.gov Therefore, its physiological role is likely a complex interplay between the properties conferred by the acetyl group and the inherent activity of the thyroxine molecule.

Table 1: Comparison of N-acetylated compounds in cellular stress response

| Compound | Observed Role in Cellular Stress | Mechanism of Action | References |

|---|---|---|---|

| N-acetyl-L-tyrosine (NAT) | Induces mitohormesis and increases stress tolerance. | Triggers low-level ROS production, activating FoxO and Keap1 pathways. | nih.govnih.govmedchemexpress.com |

| N-acetylcysteine (NAC) | Acts as a ROS scavenger and protects against oxidative damage. | Directly scavenges reactive oxygen species and protects against lipid peroxidation and DNA damage. | globalseafood.org |

Theoretical Connections to Broader Metabolic Pathways (e.g., amino acid metabolism)

N-Acetyl-L-thyroxine is intrinsically linked to amino acid metabolism through its core structure, which is derived from the amino acid L-tyrosine. yurielkaim.comacs.org L-tyrosine is a non-essential amino acid that serves as a fundamental building block for proteins and a precursor for several critical molecules, including thyroid hormones and catecholamine neurotransmitters. patsnap.comthyroidpharmacist.com

The metabolic pathway begins with L-tyrosine, which the thyroid gland utilizes in conjunction with iodine to synthesize thyroxine (T4). yurielkaim.comthyroidpharmacist.com The acetylation of L-thyroxine results in the formation of N-Acetyl-L-thyroxine. This modification, the addition of an acetyl group, can alter the parent molecule's properties. For instance, N-acetylated amino acids like N-acetyl-L-tyrosine are often used in parenteral nutrition because of their increased solubility compared to their non-acetylated counterparts. drugbank.comresearchgate.net

The body can metabolize N-acetylated amino acids by deacetylating them, converting them back to the original amino acid. patsnap.com In the case of N-acetyl-L-tyrosine, it can be converted back to L-tyrosine, which can then be used in various metabolic processes. patsnap.com This deacetylation makes the L-tyrosine available for the synthesis of dopamine, norepinephrine, and epinephrine, which are vital for mood regulation, cognitive function, and the body's stress response. yurielkaim.compatsnap.com

The broader metabolic context of N-Acetyl-L-thyroxine is also tied to the metabolism of thyroid hormones in general. Thyroid hormones, primarily thyroxine (T4) and its more active form, triiodothyronine (T3), are central regulators of the body's metabolic rate. nih.gov They influence carbohydrate and cholesterol metabolism, lipogenesis, and lipolysis. nih.gov The conversion of T4 to T3 is a key regulatory step in energy metabolism. nih.govresearchgate.net As a derivative of T4, N-Acetyl-L-thyroxine exists within this complex metabolic network. Research has shown that N-Acetyl-L-thyroxine binds weakly to thyroxine-binding globulin (TBG) in human serum compared to L-thyroxine, which would affect its transport and availability to tissues. caymanchem.com

Table 2: Key Molecules in the Metabolic Pathway of N-Acetyl-L-thyroxine

| Compound Name | Chemical Formula | Role in the Pathway | References |

|---|---|---|---|

| L-tyrosine | C₉H₁₁NO₃ | Precursor for thyroid hormone and catecholamine synthesis. | patsnap.comthyroidpharmacist.com |

| L-thyroxine (T4) | C₁₅H₁₁I₄NO₄ | Prohormone produced by the thyroid gland; synthesized from L-tyrosine and iodine. | nih.govyurielkaim.com |

| N-Acetyl-L-thyroxine | C₁₇H₁₃I₄NO₅ | Acetylated derivative of L-thyroxine. | caymanchem.comnih.gov |

| Triiodothyronine (T3) | C₁₅H₁₂I₃NO₄ | Active thyroid hormone, converted from T4. | nih.govresearchgate.net |

Analytical Methodologies for N Acetyl L Thyroxine Research

Chromatographic Separation Techniques

Chromatographic techniques are fundamental to the analysis of N-Acetyl-L-thyroxine, enabling its separation from related compounds and matrix components.

Development and Optimization of High-Performance Liquid Chromatography (HPLC) Methods

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purification and analysis of N-Acetyl-L-thyroxine. nih.gov Method development often involves reverse-phase chromatography, utilizing a C18 column. nih.govnih.gov The separation of L-thyroxine and its derivatives, including N-Acetyl-L-thyroxine, can be achieved using a gradient elution with a mobile phase consisting of trifluoroacetic acid and acetonitrile (B52724). nih.gov

Key parameters for optimization include the mobile phase composition, flow rate, column temperature, and detector wavelength. For instance, a study detailing the separation of L-thyroxine and its impurities used a C18 column at 25°C with a gradient elution at 0.8 ml/min and UV detection at 223 nm. nih.gov The sample diluent was 0.01 M methanolic NaOH. nih.gov Such methods must be validated for accuracy, precision, and robustness to ensure reliable quantification. nih.gov

| Parameter | Condition |

| Column | C18 |

| Mobile Phase | Trifluoroacetic acid (0.1%, v/v, pH 3)-acetonitrile (gradient) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 223 nm |

| Sample Diluent | 0.01 M methanolic NaOH |

| Table: Optimized HPLC conditions for the analysis of L-thyroxine and its derivatives. nih.gov |

Chiral Separation Strategies for Enantiomeric Analysis

The stereochemistry of N-Acetyl-L-thyroxine is critical to its biological activity. Chiral separation techniques are therefore essential to distinguish between its enantiomers. While specific studies on the chiral separation of N-Acetyl-L-thyroxine are not abundant, methods developed for thyroxine (T4) and triiodothyronine (T3) enantiomers can be adapted. sigmaaldrich.com Chiral selectors such as teicoplanin and its aglycone, as well as L-4-hydroxyproline, have been successfully used in both HPLC and micro-HPLC for the enantioseparation of T3 and T4. sigmaaldrich.com These chiral stationary phases (CSPs) operate on the principle of forming transient diastereomeric complexes with the enantiomers, allowing for their differential retention and separation.

Mass Spectrometry-Based Detection and Quantification

Mass spectrometry (MS) offers unparalleled sensitivity and specificity for the detection and quantification of N-Acetyl-L-thyroxine, especially at low concentrations in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications

The coupling of liquid chromatography with mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) is a powerful tool for the analysis of N-Acetyl-L-thyroxine. nih.gov LC-MS combines the separation capabilities of HPLC with the sensitive and selective detection of MS. LC-MS/MS further enhances specificity by selecting a precursor ion of the target analyte and fragmenting it to produce characteristic product ions, which are then detected. This technique, known as multiple reaction monitoring (MRM), is highly effective for quantifying analytes in complex mixtures. nih.gov The optimization of MRM transitions and collision energy is crucial for developing a robust LC-MS/MS method. nih.gov

Strategies for Sensitive and Specific Detection in Complex Biological Matrices

Analyzing N-Acetyl-L-thyroxine in biological matrices such as serum or urine presents significant challenges due to the presence of numerous interfering substances. nih.gov Effective sample preparation is the first step to mitigate these matrix effects. Subsequent optimization of the LC-MS/MS parameters, including ionization source settings like capillary voltage, nebulizer gas pressure, and sheath gas temperature, is critical for achieving sensitive and specific detection. nih.gov For instance, a study on the detection of levothyroxine and related compounds optimized these parameters to develop a method for their simultaneous measurement. nih.gov While the addition of mobile phase additives like ammonium (B1175870) formate (B1220265) and ammonium fluoride (B91410) was evaluated, they did not show improvement over the standard 0.1% formic acid. nih.gov

Sample Preparation and Derivatization Strategies for Research Applications

Proper sample preparation is paramount for accurate and reliable analysis of N-Acetyl-L-thyroxine. The choice of technique depends on the sample matrix and the analytical method employed. For analysis in biological fluids, liquid-liquid extraction (LLE) is a common technique to remove proteins and other interferences. nih.gov Different solvent systems, such as tert-butyl methyl ether:isopropanol, can be evaluated to optimize analyte recovery. nih.gov

Derivatization, the chemical modification of an analyte to enhance its analytical properties, can also be employed. nihs.go.jpnih.gov While not always necessary for LC-MS analysis, it can be useful for other detection methods or to improve chromatographic behavior. For amino acids and their derivatives, derivatization is often used to improve detection by UV or fluorescence detectors. nih.gov However, for N-Acetyl-L-thyroxine, direct analysis by LC-MS is often preferred due to its inherent sensitivity and specificity.

Extraction Protocols for N-Acetyl-L-thyroxine from Biological Samples

The isolation of N-Acetyl-L-thyroxine from biological samples such as serum, plasma, or tissue is a critical prerequisite for accurate analysis. The choice of extraction method depends on the nature of the sample matrix, the concentration of the analyte, and the subsequent analytical technique. Common strategies include protein precipitation, liquid-liquid extraction (LLE), and solid-phase extraction (SPE).

Protein Precipitation (PPT): This is often the initial step in sample preparation for plasma or serum. It involves the addition of an organic solvent, such as acetonitrile or methanol (B129727), or an acid to denature and precipitate the abundant proteins, which can interfere with analysis. For thyroid hormones, protein precipitation is frequently followed by more selective extraction techniques to remove other interfering substances. An example of a combined approach involves protein precipitation of plasma with zinc chloride and methanol, followed by online SPE sigmaaldrich.com.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their relative solubilities in two different immiscible liquids. For thyroid hormones, which are relatively non-polar, LLE can be an effective cleanup step. A recent development is the Salting-Out Assisted Liquid-Liquid Extraction (SALLE) method. In a study analyzing thyroxine in human serum, SALLE using acetonitrile as the extraction solvent, with the addition of a salt like ammonium sulfate (B86663), was shown to be highly efficient. It demonstrated superior extraction recovery for thyroxine compared to traditional LLE with non-polar solvents like methyl tert-butyl ether (MTBE), in which thyroxine has poor solubility mdpi.com. This suggests that SALLE with acetonitrile could be a promising method for extracting N-Ac-T4.

Solid-Phase Extraction (SPE): SPE is a highly selective and widely used technique for sample cleanup and concentration. It utilizes a solid sorbent material, typically packed in a cartridge or a 96-well plate, to retain the analyte of interest while other matrix components are washed away. The choice of sorbent is crucial for effective extraction.

For thyroid hormones and their metabolites, various SPE sorbents have been successfully employed. For instance, a method for analyzing five thyroid hormones in bovine serum utilized a polymeric SPE cartridge (Agilent SampliQ OPT) nih.govnih.gov. Another advanced approach is online SPE coupled directly with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This automated technique minimizes sample handling and improves reproducibility. In one such method, protein-precipitated plasma supernatant was loaded onto a trapping column (e.g., Ascentis Express RP-Amide) which effectively captures thyroid hormones while salts and other interferences are washed to waste sigmaaldrich.comsepscience.com. A study focused on a comprehensive profile of twelve thyroid hormone metabolites in human serum also optimized an SPE method using a mixed-mode anion exchange plate (Evolute Express AX) to achieve high recovery for most analytes endocrine-abstracts.org.

Enzymatic Digestion: Since thyroid hormones, including N-Ac-T4, can be bound to serum proteins like thyroxine-binding globulin (TBG), a preliminary step to release the bound fraction may be necessary for total hormone quantification. caymanchem.com Although N-Ac-T4 binds only weakly to TBG, enzymatic digestion of serum proteins with enzymes like pepsin can ensure the quantitative release of the analyte from its carrier proteins, simplifying subsequent extraction and analysis nih.gov.

Table 1: Comparison of Extraction Techniques for Thyroid Hormones from Serum/Plasma

| Extraction Method | Principle | Key Reagents/Materials | Reported Application | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Protein Precipitation (PPT) + Online SPE | Removal of proteins followed by automated analyte trapping and elution. | ZnCl₂, Methanol, Ascentis Express RP-Amide or C8 cartridge. | Rapid determination of T4, T3, and rT3 in plasma. sigmaaldrich.comsepscience.com | High throughput, automation, reduced sample handling. | Requires specialized LC-MS setup with a switching valve. |

| Solid-Phase Extraction (SPE) | Selective adsorption of analytes onto a solid sorbent. | Polymeric SPE cartridges (e.g., Agilent SampliQ OPT), Mixed-mode anion exchange plates (Evolute Express AX). nih.govendocrine-abstracts.org | Simultaneous analysis of multiple thyroid hormones and metabolites in serum. nih.govnih.govendocrine-abstracts.org | High selectivity, good cleanup and concentration. | Can be time-consuming if performed manually, potential for sorbent-analyte interactions. |

| Salting-Out Assisted Liquid-Liquid Extraction (SALLE) | Partitioning of analyte into an organic solvent (miscible with water) after addition of a salt. | Acetonitrile, Ammonium sulfate ((NH₄)₂SO₄). mdpi.com | Extraction of thyroxine and steroid hormones from human serum. mdpi.com | Inexpensive, simple, high extraction efficiency for moderately polar analytes. | Less selective than SPE, potential for co-extraction of interferences. |

| Enzymatic Digestion | Proteolytic cleavage of binding proteins to release bound hormone. | Pepsin. nih.gov | Quantitative release of thyroxine from serum carrier proteins. nih.gov | Ensures measurement of total (free + bound) hormone concentration. | Adds an extra step to the protocol, requires controlled incubation conditions. |

Derivatization Techniques for Enhanced Detection or Separation

Derivatization is a chemical modification process used to convert an analyte into a product with improved analytical properties. For N-Acetyl-L-thyroxine, which is a modified amino acid, derivatization can be employed to increase its volatility for gas chromatography (GC) or to introduce a fluorescent or UV-absorbing tag for enhanced detection in high-performance liquid chromatography (HPLC).

Derivatization for HPLC Analysis: To overcome the low UV absorbance or lack of native fluorescence of certain analytes, derivatization with a chromophoric or fluorophoric reagent is a common strategy to enhance sensitivity.

Fluorescent Derivatization: A highly sensitive approach involves labeling the analyte with a fluorescent tag. For thyroid hormones, a novel and selective method utilizes the Sonogashira coupling reaction. This technique targets the iodo-phenyl group of the molecule, reacting it with a fluorescent alkyne, 2-(4-ethynylphenyl)-4,5-diphenyl-1H-imidazole (DIB-ET), in the presence of palladium and copper catalysts. This method is particularly advantageous for biological samples as it is highly selective for the iodo-phenyl moiety and does not react with the numerous biogenic amines and amino acids present in the matrix nih.gov. Another established fluorogenic reagent is 9-anthroylnitrile, which has been used for the pre-column derivatization of levothyroxine and liothyronine, enabling their determination at low levels by HPLC with fluorescence detection nih.gov. These techniques could be readily adapted for the sensitive detection of N-Ac-T4.

Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: GC analysis requires analytes to be volatile and thermally stable. The polar functional groups (carboxyl and hydroxyl groups) of N-Ac-T4 make it non-volatile. Therefore, derivatization is essential to replace the active hydrogens in these groups with nonpolar moieties.

Silylation: This is a common derivatization technique for compounds with active hydrogens. Reagents such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) react with hydroxyl and carboxyl groups to form more volatile and stable tert-butyl dimethylsilyl (TBDMS) derivatives sigmaaldrich.comsigmaaldrich.com.

Acylation/Esterification: A two-step process involving esterification of the carboxyl group (e.g., with methanol to form a methyl ester) followed by acylation of hydroxyl and amino groups (e.g., with pentafluoropropionic anhydride) can be used. However, studies on amino acid analysis have shown that derivatization with highly reactive anhydrides can sometimes lead to racemization, which would be a concern if the stereochemistry of N-Ac-T4 is being investigated nih.gov. Furthermore, the stability of acetylated amino acids like Nε-acetyl-l-lysine during derivatization can be a challenge, as it may decompose, highlighting the need for careful method development for N-Ac-T4 nih.gov.

Chloroformate Derivatization: Reaction with chloroformates, such as methyl chloroformate, in the presence of an alcohol provides a rapid and effective method for derivatizing amino acids. Performing the reaction at neutral pH after protein precipitation can prevent protein/peptide hydrolysis and yield accurate quantification of free amino acids in biological fluids like serum and urine nih.gov.

Table 2: Overview of Derivatization Techniques Applicable to N-Acetyl-L-thyroxine Analysis

| Derivatization Technique | Target Functional Group(s) | Reagent(s) | Analytical Platform | Purpose | Key Findings/Considerations |

|---|---|---|---|---|---|

| Sonogashira Coupling | Iodo-phenyl group | Fluorescent alkynes (e.g., DIB-ET), Pd/Cu catalysts. nih.gov | HPLC-Fluorescence | Enhanced sensitivity and selectivity. | Highly selective for iodinated compounds, avoiding interference from other biological amines. nih.gov |

| Fluorogenic Labeling | Phenolic hydroxyl group | 9-Anthroylnitrile. nih.gov | HPLC-Fluorescence | Enhanced sensitivity. | Established method for thyroid hormones, enabling detection of nanogram quantities. nih.gov |

| Silylation | Carboxyl (-COOH), Phenolic hydroxyl (-OH) | MTBSTFA. sigmaaldrich.comsigmaaldrich.com | GC-MS | Increased volatility and thermal stability. | Forms stable TBDMS derivatives, but reaction conditions may need optimization. sigmaaldrich.com |

| Chloroformate Derivatization | Carboxyl (-COOH), Phenolic hydroxyl (-OH) | Methyl chloroformate, Methanol. nih.gov | GC-MS | Increased volatility for GC analysis. | Reaction at neutral pH is crucial to prevent hydrolysis of biological macromolecules and ensure accurate quantification. nih.gov |

Comparative Biochemical and Evolutionary Perspectives

Occurrence and Metabolism of N-Acetyl-L-thyroxine Across Species

The metabolism of thyroxine (T4), the primary hormone secreted by the thyroid gland, is a critical process for regulating its biological activity. wikipedia.org While the conversion of T4 to the more potent triiodothyronine (T3) is the principal activation pathway, a series of inactivation and elimination pathways, including glucuronidation, sulfation, deiodination, deamination, decarboxylation, and acetylation, also exist. wikipedia.orgnih.gov Acetylation, the addition of an acetyl group, represents one of these metabolic fates, resulting in the formation of N-Acetyl-L-thyroxine.

Thyroid hormones and the machinery to respond to them are found throughout the vertebrates. anthropogeny.org The core signaling pathways are highly conserved, controlling metabolism, development, and homeostasis. mdpi.com The presence of thyroid hormones extends even into invertebrate lineages, including mollusks, echinoderms, and protochordates like cephalochordates and urochordates, which are considered the closest living invertebrate relatives of vertebrates. nih.govnih.gov In these organisms, thyroid hormones play roles in developmental processes and metamorphosis. nih.gov While some invertebrates can synthesize iodothyronines endogenously, others may acquire them from external sources. nih.govresearchgate.net

Acetylation is a known metabolic pathway for thyroid hormones and their derivatives in vertebrates. nih.gov For instance, the decarboxylated T3 metabolite, 3-iodothyronamine (B1242423), is known to be rapidly acetylated in vivo. nih.gov The compound N-Acetyl-L-tyrosine, a related acetylated amino acid, has been identified in the hemolymph of insects and the blood of mice, where its concentration increases in response to stress. nih.gov However, the specific occurrence and metabolic dynamics of N-Acetyl-L-thyroxine itself have not been extensively profiled across a wide range of species. Its identification as a potential impurity in commercial preparations of L-thyroxine confirms its chemical stability, and its existence as an acetylated derivative of a primary hormone suggests it is a plausible, if less characterized, endogenous metabolite. caymanchem.com

The primary route of T4 conjugation in rats is glucuronidation, whereas in humans, both glucuronidation and sulfation are major contributors. nih.gov This highlights a critical difference in how these species handle and eliminate T4, which is likely to extend to other, less prominent metabolic pathways such as acetylation. While direct comparative data on the rate of N-Acetyl-L-thyroxine formation across species is scarce, the pronounced variation in major metabolic routes strongly suggests that thyroxine acetylation also exhibits significant species-specificity, driven by differences in the expression and activity of the relevant acetyltransferase enzymes.

| Metabolite | Relative Abundance in Rat Hepatocytes (%) | Relative Abundance in Human Hepatocytes (%) | Primary Metabolic Pathway Implied |

|---|---|---|---|

| Thyroxine Glucuronide (T4-G) | 99.1 | 69.7 | Glucuronidation |

| Thyroxine Sulfate (B86663) (T4-S) | 0.7 | 18.1 | Sulfation |

| T3 / reverse T3 | 0.2 | 12.2 | Deiodination |

Evolutionary Conservation of Thyroxine Acetylation Mechanisms

The mechanisms underlying thyroid hormone action and metabolism are the products of a long evolutionary history, with the core components being highly conserved. anthropogeny.orgmdpi.com The acetylation of molecules is likewise an ancient biochemical process, suggesting that the pathways for producing N-Acetyl-L-thyroxine are built upon a deeply conserved enzymatic foundation.

The ability of organisms to metabolize iodine is ancient, with evidence of iodide accumulation and binding to proteins found in primitive life forms like algae and various invertebrates. nih.govresearchgate.net This capacity laid the groundwork for the eventual evolution of thyroid hormones as key signaling molecules in vertebrates. mdpi.com

The enzymes responsible for acetylation belong to the large and diverse GCN5-related N-acetyltransferase (GNAT) superfamily, which is found across all kingdoms of life. plos.org Phylogenetic analysis of this superfamily reveals that the ability to acetylate different types of substrates evolved multiple times, indicating that nature has repeatedly co-opted the same basic enzyme structure for a wide array of functions. plos.orgbiorxiv.org This includes the N-terminal acetylation of proteins, a common modification in eukaryotes, as well as the acetylation of smaller molecules. plos.org The deep evolutionary roots of the GNAT acetyltransferases suggest that the enzymatic machinery capable of acetylating thyroid hormones was present long before the hormones themselves became central to vertebrate physiology, providing a pre-existing pathway that could be adapted for hormone metabolism.

The acetylation of a molecule alters its chemical properties, which in turn affects its biological activity, transport, and elimination. In the context of thyroid hormones, modifications like glucuronidation and sulfation are generally considered inactivation pathways that increase water solubility and facilitate excretion. Evidence suggests that acetylation serves a similar function.

Future Research Directions and Unanswered Questions

Elucidation of Specific Acetyltransferases Responsible for N-Acetyl-L-thyroxine Formation In Vivo

A pivotal question in understanding the significance of N-Ac-T4 is identifying the specific enzymes that catalyze its formation within the body. While the process of acetylation is common, the particular acetyltransferases that act on L-thyroxine are yet to be definitively identified.

N-acetyltransferases (NATs) are a family of enzymes known to be involved in the metabolism of various substances, including drugs and environmental carcinogens, by transferring an acetyl group from acetyl-CoA. frontiersin.org Research has shown that arylamine N-acetyltransferase 2 (NAT2) can acetylate a variety of endogenous aliphatic amines, a previously unknown function for this enzyme. nih.gov However, one study that investigated the ability of NAT2 to acetylate several drugs, including thyroxine, did not observe any conversion. nih.gov This suggests that other acetyltransferases may be responsible for the in vivo formation of N-Ac-T4. For instance, research on the acetylation of 3-iodothyronamine (B1242423) (3-T1AM), a metabolite of thyroid hormone, suggests that enzymes like NAT1 could be potential candidates. bioscientifica.com The identification of these enzymes is a critical first step in comprehending the regulation of N-Ac-T4 levels.

Comprehensive Characterization of N-Acetyl-L-thyroxine's Molecular Targets and Binding Partners

Determining the specific molecules with which N-Ac-T4 interacts is crucial to understanding its biological function. A key aspect of this is its interaction with thyroid hormone-binding proteins.

N-Acetyl-L-thyroxine has been shown to bind only weakly to thyroxine-binding globulin (TBG) in human serum, with a relative binding affinity significantly lower than that of L-thyroxine. caymanchem.com This reduced affinity for transport proteins could imply a different pharmacokinetic profile and tissue availability compared to its parent hormone. Further investigation into its binding with other transport proteins like transthyretin and albumin is warranted.

Moreover, the interaction of N-Ac-T4 with nuclear thyroid hormone receptors (TRs) is a primary area of interest. Thyroid hormones exert many of their effects by binding to TRs, which in turn regulate gene expression. nih.govnih.gov The acetylation of TRs themselves has been shown to alter their intracellular localization and transcriptional activity. nih.gov Understanding whether N-Ac-T4 can bind to and activate or inhibit these receptors is fundamental to elucidating its potential hormonal activity.

Investigation of N-Acetyl-L-thyroxine's Direct Effects on Cellular Physiology and Gene Expression

A central focus of future research will be to determine the direct impact of N-Ac-T4 on cellular functions and the expression of specific genes. This involves moving beyond its role as a potential metabolite and exploring its capacity as an independent signaling molecule.

Studies have demonstrated that L-thyroxine can directly affect the expression of thyroid hormone-sensitive genes. nih.gov It will be critical to investigate whether N-Ac-T4 can elicit similar or distinct effects. For example, levothyroxine has been shown to up-regulate P-glycoprotein, a protein involved in drug transport, through a mechanism independent of the pregnane (B1235032) X receptor. pharmgkb.org Investigating whether N-Ac-T4 shares this capability would be a valuable avenue of research.

Furthermore, the influence of related compounds like N-acetylcysteine (NAC) on factors related to thyroid function offers intriguing parallels. NAC has been shown to decrease the expression of the DIO3 gene, which is involved in thyroid hormone metabolism, in the visceral adipose tissue of obese adults. nih.gov It has also been observed to attenuate the decrease in serum T3 levels in patients with non-thyroidal illness syndrome. nih.gov Exploring whether N-Ac-T4 has similar modulatory effects on deiodinases and other enzymes involved in thyroid hormone metabolism is a promising research direction.

The broader effects of acetylation on cellular processes also provide a framework for investigation. For instance, N-acetyl-L-tyrosine has been identified as an intrinsic factor that can trigger mitohormesis, a protective cellular stress response. nih.gov Examining whether N-Ac-T4 can induce similar stress-response pathways would provide significant insight into its potential cellular roles.

| Research Area | Key Questions | Potential Experimental Approaches |

| Gene Expression | Does N-Ac-T4 regulate the expression of known thyroid hormone-responsive genes? Does it have unique gene targets? | Microarray analysis, RNA sequencing, and qPCR in cell lines treated with N-Ac-T4. |

| Cellular Signaling | Does N-Ac-T4 activate intracellular signaling pathways, such as MAPK or PI3K pathways? | Western blotting to detect phosphorylation of key signaling proteins. |

| Metabolic Effects | How does N-Ac-T4 influence cellular metabolism, such as glucose uptake and lipid metabolism? | Metabolic flux analysis, measurement of oxygen consumption rates. |

Development of Novel Analytical Tools for In Situ Detection and Real-time Monitoring

To fully understand the dynamics of N-Ac-T4 in biological systems, the development of sensitive and specific analytical methods for its detection and quantification is essential. Current methods for analyzing levothyroxine and related compounds often involve liquid chromatography-mass spectrometry (LC-MS) or high-performance liquid chromatography (HPLC). nih.govijpsnonline.comnih.gov

While these techniques are powerful for measuring levels in biological fluids like serum and urine, there is a need for tools that can provide real-time monitoring of N-Ac-T4 concentrations within living cells and tissues. This would allow researchers to observe the spatial and temporal dynamics of its formation and action. The development of fluorescent probes or genetically encoded biosensors specific for N-Ac-T4 would represent a significant technological advancement in this field. Such tools would enable a more precise understanding of its local concentrations and fluctuations in response to various physiological stimuli.

Exploration of the Pathophysiological Relevance of Aberrant N-Acetyl-L-thyroxine Levels

A crucial long-term goal is to determine whether abnormal levels of N-Ac-T4 are associated with disease states. This involves investigating its potential role in various pathologies, including metabolic disorders and cancer.

Given the established role of thyroid hormones in regulating metabolism, it is plausible that dysregulation of N-Ac-T4 could contribute to metabolic diseases. frontiersin.org Research into the effects of thyroid hormone on gene expression in human skeletal muscle has revealed a wide range of cellular functions that are impacted. nih.gov Future studies could explore whether N-Ac-T4 levels are altered in conditions such as hypothyroidism, hyperthyroidism, obesity, and insulin (B600854) resistance.

Furthermore, the connection between thyroid function and cancer is an area of active investigation. For example, the expression of thyroid hormone-responsive proteins has been studied in breast cancer. dovepress.com Investigating the levels of N-Ac-T4 in tumor tissues and its potential effects on cancer cell proliferation and survival could uncover new insights into the role of thyroid hormone metabolism in oncology. The potential for N-Ac-T4 to be a biomarker for certain diseases is also a compelling avenue for future research.

| Disease Area | Potential Role of N-Ac-T4 | Research Focus |

| Metabolic Disorders | Altered metabolism of T4 leading to changes in energy expenditure and substrate utilization. | Measurement of N-Ac-T4 levels in patients with obesity, diabetes, and metabolic syndrome. |

| Thyroid Disorders | A marker of altered thyroid hormone metabolism in hypothyroidism or hyperthyroidism. | Correlation of N-Ac-T4 levels with TSH, T4, and T3 levels in patients with thyroid disease. |

| Cancer | Potential modulation of cancer cell growth and proliferation. | Investigation of N-Ac-T4 levels in tumor tissues and its effects on cancer cell lines. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.